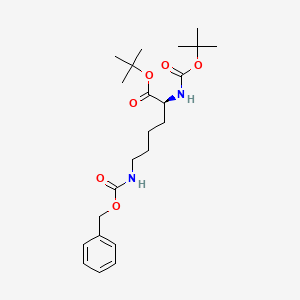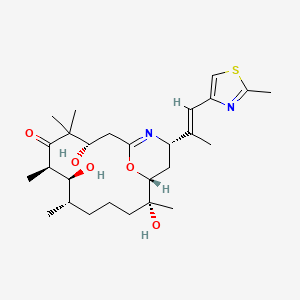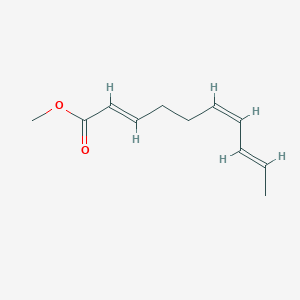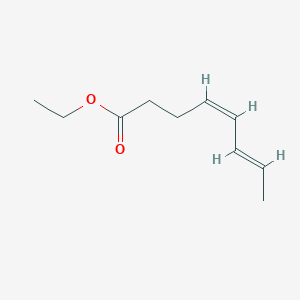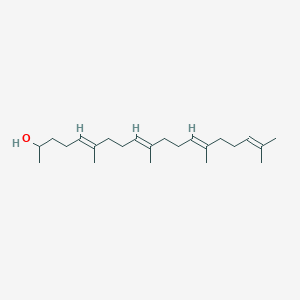![molecular formula C10H19NO3 B1142887 Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl CAS No. 167255-49-4](/img/new.no-structure.jpg)
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.263 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a hydroxymethyl group, making it an interesting subject for various chemical studies and applications.
準備方法
The synthesis of Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl typically involves the reaction of 2-(hydroxymethyl)cyclopropylmethylamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.
化学反応の分析
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
科学的研究の応用
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group plays a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors, thereby modulating their activity .
類似化合物との比較
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl can be compared with similar compounds such as:
- Carbamic acid, N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl-, 1,1-dimethylethyl ester
- 2-Methyl-2-propanyl {[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl}carbamate
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
特性
CAS番号 |
167255-49-4 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26276 |
同義語 |
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


